![molecular formula C13H13FN2O2S B2425880 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide CAS No. 928001-76-7](/img/structure/B2425880.png)
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide
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Overview
Description
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C13H13FN2O2S and a molecular weight of 280.32 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13FN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2 . This indicates that the molecule consists of a benzene ring sulfonamide group, an amino group, and a fluorobenzyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 163-165°C .Scientific Research Applications
Crystallography and Material Science
The compound has been studied for its crystal structure . Understanding the crystal structure of a compound is crucial in material science as it can provide insights into its physical properties and potential applications .
Antiviral Activity
Indole derivatives, which include compounds similar to “4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide”, have shown antiviral activity . They could potentially be used in the development of new antiviral drugs .
Anti-inflammatory Activity
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . This suggests that “4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide” could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown potential in anticancer research . They could be used in the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have shown potential in anti-HIV research . They could be used in the development of new anti-HIV drugs .
Antimicrobial Activity
Indole derivatives have shown potential in antimicrobial research . They could be used in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have shown potential in antitubercular research . They could be used in the development of new antitubercular drugs .
Antidiabetic Activity
Indole derivatives have shown potential in antidiabetic research . They could be used in the development of new antidiabetic drugs .
Mechanism of Action
Target of Action
The primary target of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Safety and Hazards
properties
IUPAC Name |
4-amino-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVGDQJVTSQIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide |
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